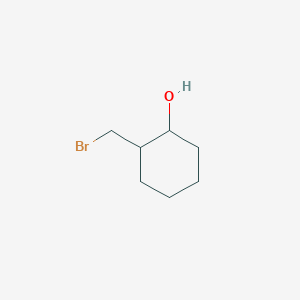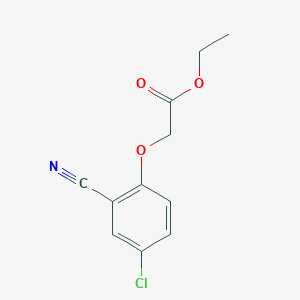
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H10ClNO3 . It has a molecular weight of 239.66 .
Synthesis Analysis
The synthesis of Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be achieved through a reaction involving 4-chloro-2-cyanophenol and ethyl bromoacetate . The reaction is carried out in N,N-dimethylformamide with sodium hydride as a base . After the reaction, the product is extracted using ethyl acetate and hydrochloric acid .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-chloro-2-cyanophenoxy)acetate consists of an ethyl ester group attached to a phenyl ring which is substituted with a chlorine atom and a cyano group .Physical And Chemical Properties Analysis
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Synthesis and Antimicrobial Evaluation : A study focused on the synthesis, characterization, and evaluation of novel imines and thiazolidinones derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate. These compounds were tested for their antibacterial and antifungal activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Fuloria et al., 2009).
Efficient Syntheses of Pyrrole Derivatives : Research demonstrated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds from ethyl 2-chloroacetoacetate and its 4-chloro isomer, offering pathways to a new library of pyrrole derivatives important for pharmaceutical and material science applications (Dawadi & Lugtenburg, 2011).
Medicinal Chemistry and Biological Activity
- Analgesic and Anti-inflammatory Activities : The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their analgesic and anti-inflammatory activities were explored. Starting materials including ethyl (4-chloro-3-methylphenoxy) acetate demonstrated significant biological activities, suggesting the potential therapeutic benefits of structurally related compounds (Dewangan et al., 2015).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Behavior : A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution indicated that such compounds, including derivatives of ethyl 2-(4-chloro-phenoxy)acetate, can act as effective corrosion inhibitors. This research opens avenues for the application of ethyl 2-(4-chloro-2-cyanophenoxy)acetate derivatives in protecting metals against corrosion (Lgaz et al., 2017).
Environmental Applications
- Selective Trace Determination of Pesticides : Coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography has been used as a technique for sensitive and selective trace determination of pesticides in complex matrices. Although not directly related to ethyl 2-(4-chloro-2-cyanophenoxy)acetate, this approach underscores the potential environmental monitoring applications of its derivatives (Omidi et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQJRKMUBUSDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2570682.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2570683.png)
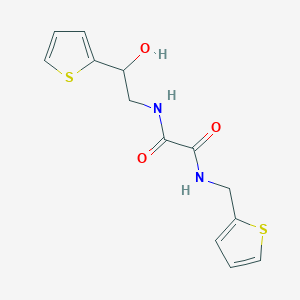
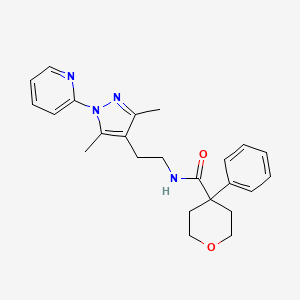
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2570693.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylmethanesulfonamido)ethyl]pyrimidine-4-carboxamide](/img/structure/B2570695.png)
![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid](/img/structure/B2570696.png)
![6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2570697.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2570698.png)
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)
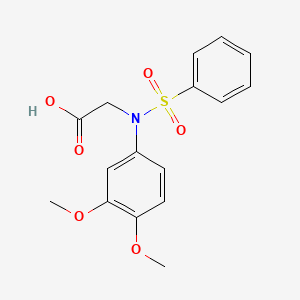
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)
